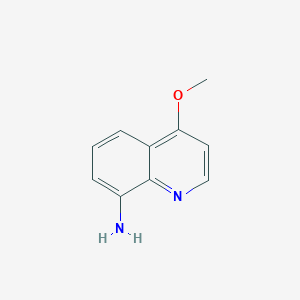

4-Methoxychinolin-8-amin

Übersicht

Beschreibung

4-Methoxyquinolin-8-amine is a chemical compound that has been studied for its potential in various therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The methoxy group at the 4-position and the amine group at the 8-position are key functional groups that influence the compound's activity and properties.

Synthesis Analysis

The synthesis of derivatives of 4-methoxyquinolin-8-amine has been explored in several studies. For instance, the synthesis of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a compound with a similar structure, was achieved as part of a structure-activity relationship (SAR) study to identify potent apoptosis inducers for anticancer therapy . Another study reported the synthesis of 4-amino-8-methylquinolines with hydroxy or methoxy groups at the 5- and 6-positions, which were prepared through a six-step procedure starting from commercially available anilines . Additionally, tetrahydropyranodiquinolin-8-amines were synthesized in a two-step process, leading to the identification of compounds with antioxidant and acetylcholinesterase inhibitory activities .

Molecular Structure Analysis

The molecular structure of 4-methoxyquinolin-8-amine derivatives plays a crucial role in their biological activity. For example, the presence of a methoxy group at the 4-position and an amine group at the 8-position is essential for the compound's interaction with biological targets. The X-ray crystallographic analysis of a zinc complex with a related compound, tris(8-methoxy-2-quinolylmethyl)amine, revealed short Zn-Nquinoline coordination distances, indicating a strong interaction between the metal ion and the ligand .

Chemical Reactions Analysis

The chemical reactivity of 4-methoxyquinolin-8-amine derivatives is influenced by the functional groups present on the quinoline ring. For instance, the introduction of a methoxy group can enhance the affinity of quinoline derivatives for certain biological targets, as seen in the synthesis and radioligand binding studies of methoxylated tetrahydroisoquinolinium derivatives . The ability to undergo chemical reactions such as amide formation is also demonstrated in the synthesis of quinolone and quinoline-2-carboxylic acid amides, which were found to contain potent 5HT1B antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methoxyquinolin-8-amine derivatives, such as solubility, stability, and permeability, are important for their pharmacological profile. The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was found to have excellent blood-brain barrier penetration, which is a desirable property for central nervous system-active drugs . The lipophilicity and size of substituents on the quinoline ring can also affect the affinity for biological targets, as seen in the study of methoxylated tetrahydroisoquinolinium derivatives .

Wissenschaftliche Forschungsanwendungen

Synthese von Chinoxalinen

4-Methoxychinolin-8-amin wird bei der Synthese von Chinoxalinen verwendet, die 1,4-Diazine sind, die in der Natur weit verbreitet sind . Der Prozess beinhaltet eine intramolekulare, von Hauptgruppenmetall-Lewis-Säuren katalysierte, formale Hydroaminierung sowie eine Hydroarylierungsmethode unter Verwendung von monopropargylierten aromatischen ortho-Diaminen .

Organische Synthese

Chinolin-8-amine, darunter this compound, sind wertvolle Gerüste in der organischen Synthese . Sie werden in verschiedenen Reaktionen verwendet, um komplexe organische Verbindungen zu erzeugen.

Antimalaria-Aktivität

This compound hat eine potente antimalaria-Aktivität in vitro gezeigt . It

Safety and Hazards

Wirkmechanismus

Target of Action

4-Methoxyquinolin-8-amine is a derivative of the 8-quinolinamine class of compounds . The primary targets of this compound are parasites, particularly those causing malaria . The compound exhibits potent in vitro antimalarial activity, making it a promising therapeutic agent for emerging drug-resistant parasites .

Mode of Action

It is known that 8-quinolinamines, the class of compounds to which 4-methoxyquinolin-8-amine belongs, interfere with the ability of parasites to break down and digest hemoglobin . This disruption in the parasite’s metabolic processes leads to its death, thus exhibiting the compound’s antiparasitic activity .

Biochemical Pathways

It is known that the compound interferes with the metabolic processes of parasites, particularly those involved in the breakdown and digestion of hemoglobin

Pharmacokinetics

The compound’s potent in vitro antimalarial activity suggests that it may have favorable pharmacokinetic properties that allow it to effectively reach and act on its target parasites .

Result of Action

The result of the action of 4-Methoxyquinolin-8-amine is the death of the target parasites, particularly those causing malaria . By interfering with the parasites’ ability to break down and digest hemoglobin, the compound disrupts their metabolic processes, leading to their death . This results in the compound’s potent antiparasitic activity .

Eigenschaften

IUPAC Name |

4-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLFDHRDCAUCTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=C(C2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483385 | |

| Record name | 4-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59665-93-9 | |

| Record name | 4-methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

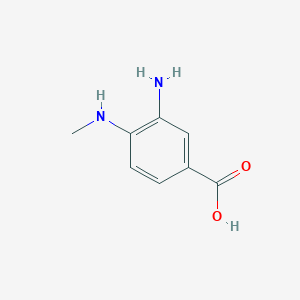

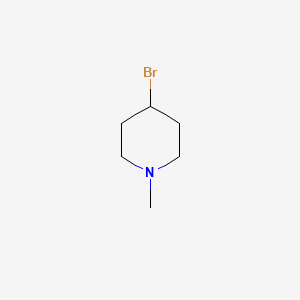

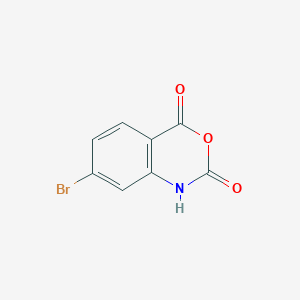

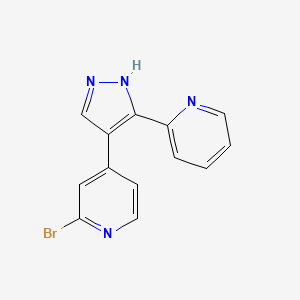

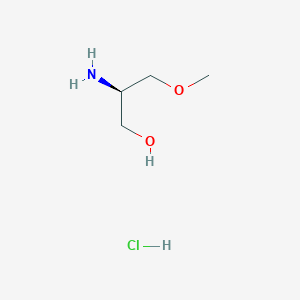

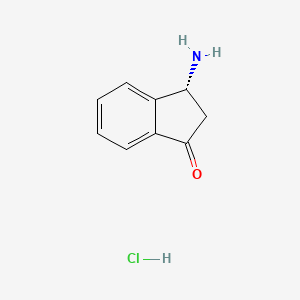

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

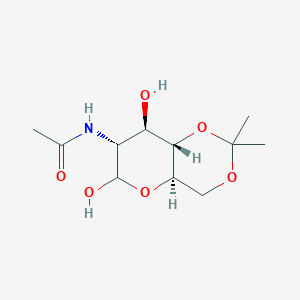

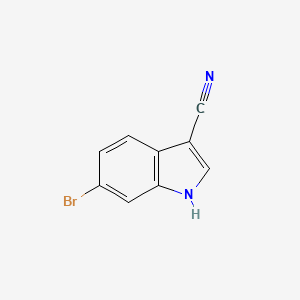

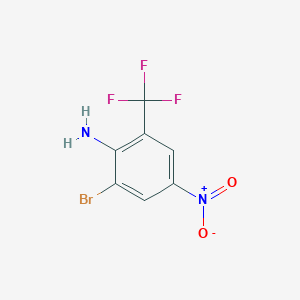

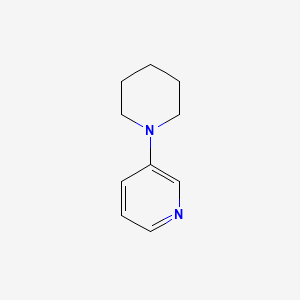

Feasible Synthetic Routes

Q & A

Q1: Why was 4-methoxyquinolin-8-amine investigated as a potential directing group for C-H functionalization reactions in this study?

A1: The research aimed to explore various directing groups for palladium-catalyzed C-H functionalization reactions of carbazole derivatives. 4-Methoxyquinolin-8-amine, with its bidentate coordination ability and structural similarity to the successful directing group 8-aminoquinoline, was investigated as a potential candidate for promoting these reactions.

Q2: How did the performance of 4-methoxyquinolin-8-amine compare to other directing groups tested in this study?

A2: While 4-methoxyquinolin-8-amine was investigated as a potential directing group, the study found that it was not as effective as 8-aminoquinoline and 2-(methylthio)aniline in promoting the desired C-H functionalization reactions. The paper highlights that 2-(methylthio)aniline proved to be particularly efficient for palladium-catalyzed arylation, alkylation, and methoxylation of carbazole substrates [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)